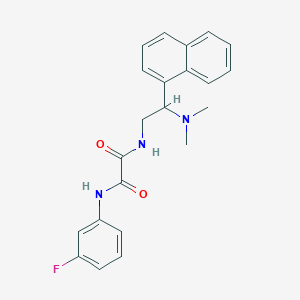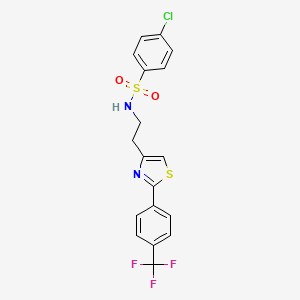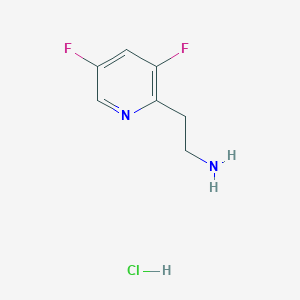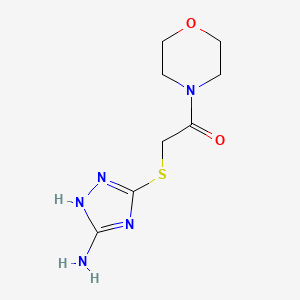
2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized in the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .Molecular Structure Analysis
The molecular formula of a similar compound, “2-(1-Cyclopentylpiperidin-4-yl)ethanamine”, is C12H24N2 . The molecular weight is 196.33 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds involve the reaction of N-(benzenesulfonyl)cyanamide potassium salts with mercaptoheterocycles .Physical And Chemical Properties Analysis
The physical form of a similar compound, “2-(1-Cyclopentylpiperidin-4-yl)ethanamine”, is solid .科学的研究の応用
Herbicide Research
Mode of Action in Herbicides : Chlorsulfuron, a chemical related to the query compound, has been studied for its herbicidal action. It inhibits plant cell division within 2 hours of application without significantly affecting other cellular processes like photosynthesis, respiration, RNA, and protein synthesis (Ray, 1982).
Biological Basis for Herbicide Selectivity : Chlorsulfuron demonstrates selectivity in herbicide action due to the metabolic capacity of certain plants. Crops like wheat, oats, and barley can metabolize chlorsulfuron to an inactive form, while sensitive broadleaf plants cannot, highlighting the importance of metabolic pathways in herbicide selectivity (Sweetser, Schow & Hutchison, 1982).
Anticancer Research
Anticancer N-Acylbenzenesulfonamides : A study on N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides, compounds similar to the query, revealed significant anticancer activity against human cancer cell lines. The study also included QSAR analysis to understand the relationship between molecular properties and anticancer activity (Żołnowska et al., 2015).
Novel Sulfonamide Derivatives as Potential Anticancer Agents : Another study synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives with potential anticancer properties. These compounds exhibited remarkable activity against various human tumor cell lines (Sławiński, Żołnowska, Orlewska & Chojnacki, 2012).
Miscellaneous Applications
Sulfonamide Schiff Bases in Enzyme Inhibition and Antioxidant Activity : Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and evaluated for enzyme inhibition potential against AChE and BChE enzymes. They showed significant inhibition, with potential applications in treating diseases related to enzyme malfunction (Kausar et al., 2019).
COX-2 Inhibitors for Rheumatoid Arthritis and Acute Pain : A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides found that introducing a fluorine atom into these compounds significantly increased COX-1/COX-2 selectivity. One such compound, JTE-522, is in phase II clinical trials for treating rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
作用機序
The most promising compounds, molecular hybrids containing benzenesulfonamide and imidazole moieties, selectively showed a high cytotoxic effect in HeLa cancer cells and exhibited about three times less cytotoxicity against the non-tumor cell line HaCaT cells . The anti-proliferative effects of these compounds were associated with their ability to induce apoptosis in HeLa cells .
Safety and Hazards
The safety information for a similar compound, “2-(1-Cyclopentylpiperidin-4-yl)ethanamine”, includes hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313, indicating the need for washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves and eye protection, and rinsing cautiously with water for several minutes in case of eye contact .
特性
IUPAC Name |
2-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2S/c18-16-7-3-4-8-17(16)23(21,22)19-13-14-9-11-20(12-10-14)15-5-1-2-6-15/h3-4,7-8,14-15,19H,1-2,5-6,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKJOMORKFAJSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2381851.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2381855.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2381857.png)
![Methyl 2-{[(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2381859.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-nitrobenzamide hydrochloride](/img/structure/B2381863.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2381865.png)
![Ethyl 4-(2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamido)benzoate](/img/structure/B2381869.png)
![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2381871.png)
